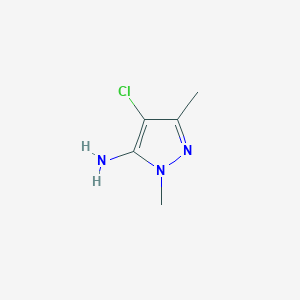![molecular formula C17H23N3O5 B2518327 N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-ethyloxalamide CAS No. 896333-87-2](/img/structure/B2518327.png)
N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-ethyloxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The benzo[d][1,3]dioxol-5-yl moiety is a common structural motif found in a variety of naturally occurring and synthetic molecules . It has been incorporated into a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties .
Synthesis Analysis
These compounds have been synthesized via a Pd-catalyzed C-N cross-coupling . The synthesis involved a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde .
Molecular Structure Analysis
The molecular structure of compounds with the benzo[d][1,3]dioxol-5-yl moiety has been analyzed using various spectroscopic techniques and single crystal X-ray diffraction method .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include Pd-catalyzed C-N cross-coupling .
Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds have been characterized by elemental analysis and various spectroscopic techniques .
Applications De Recherche Scientifique
Rhodium(III) Complexes in Catalysis
- A study discussed the synthesis of N-{2-(Arylseleno/telluro)ethyl}morpholine and its application in creating Rhodium(III) complexes, which are efficient catalysts for the transfer hydrogenation reaction of ketones (Singh et al., 2010).
Surface Chemical Characterization
- X-ray photoelectron spectroscopy was used to analyze membranes activated with di-(2-ethylhexyl) phosphoric acid, including characterization of N 1s signals related to polyamide layers and amide groups like N-benzoyl morpholine (Ariza et al., 2000).
Crystal Structure Analysis
- A study presented the synthesis and crystal structure analysis of compounds including 1-(2-morpholinoethyl)benzimidazole, which is structurally similar to N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-ethyloxalamide (Akkurt et al., 2005).
N-arylation of Imidazoles and Benzimidazoles
- Research on the copper-catalyzed N-arylation of imidazoles and benzimidazoles has been conducted, which may provide insights into reactions involving similar compounds (Altman et al., 2007).
Synthesis of σ1 Receptor Ligand
- The compound 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide was developed as a selective σ1 receptor ligand with antinociceptive effect, indicating potential pharmacological applications (Navarrete-Vázquez et al., 2016).
Antioxidant and Inhibitory Profile of Sulphonamides
- A study on benzenesulfonamides incorporating 1,3,5-triazine motifs and substituents like morpholine explored their antioxidant properties and inhibitory effects on enzymes related to diseases like Alzheimer's and Parkinson's (Lolak et al., 2020).
Role in Hydroxyl Radical Production
- A research on 3-morpholinosydnonimine N-ethylcarbamide (SIN-1), a compound capable of generating both nitric oxide and superoxide, highlighted its role in the formation of hydroxyl radicals, which could be relevant to similar morpholine derivatives (Hogg et al., 1992).
Orientations Futures
Propriétés
IUPAC Name |
N'-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N-ethyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O5/c1-2-18-16(21)17(22)19-10-13(20-5-7-23-8-6-20)12-3-4-14-15(9-12)25-11-24-14/h3-4,9,13H,2,5-8,10-11H2,1H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXINGSZAGGBRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NCC(C1=CC2=C(C=C1)OCO2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-ethyloxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(1H-indol-3-yl)prop-2-enamide](/img/structure/B2518244.png)
![N-[2-[4-(Cyanomethyl)phenoxy]ethyl]prop-2-enamide](/img/structure/B2518245.png)
![Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate](/img/structure/B2518246.png)
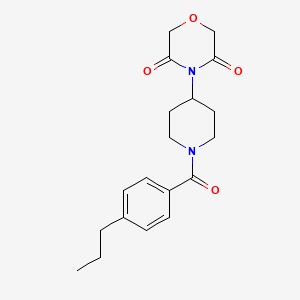
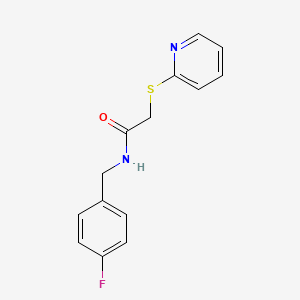
![N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2518252.png)
![[3-[(E)-3-[2-chloro-5-(trifluoromethyl)anilino]-2-cyano-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2518254.png)
![1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2518255.png)
![2-Amino-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzenesulfonamide](/img/structure/B2518257.png)
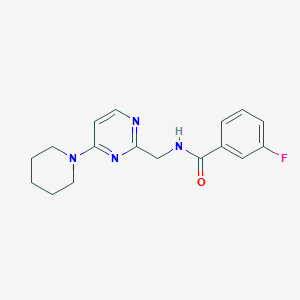
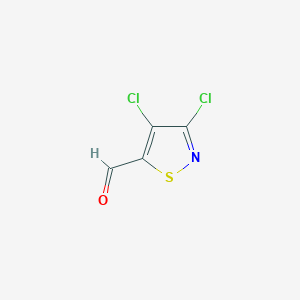
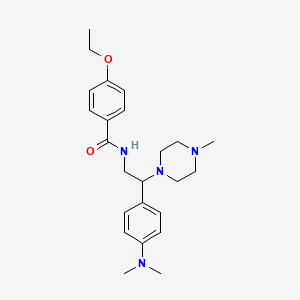
![3-[(3-Chlorophenyl)sulfamoyl]benzoic acid](/img/structure/B2518266.png)
